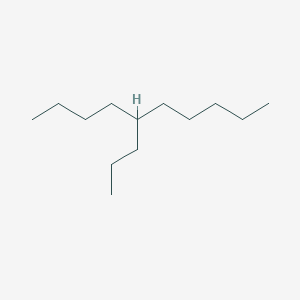
5-Propyldecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propyldecane is a useful research compound. Its molecular formula is C13H28 and its molecular weight is 184.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
5-Propyldecane is classified as an aliphatic hydrocarbon, characterized by its saturated structure, which consists entirely of single bonds between carbon atoms. The compound's structure can be represented as follows:
- Molecular Formula : C13H28
- IUPAC Name : this compound
- CAS Registry Number : 17312-62-8
The molecular weight of this compound is approximately 184.36 g/mol, and it exhibits typical properties of branched alkanes, such as lower boiling points compared to straight-chain counterparts due to reduced surface area and intermolecular forces .
Applications in Industry
1. Fuel Additives
This compound has been explored as a potential fuel additive due to its favorable combustion properties. Its branched structure can enhance the octane rating of gasoline, leading to improved engine performance and reduced emissions. Research indicates that incorporating branched alkanes like this compound can optimize fuel efficiency .
2. Solvent in Organic Chemistry
In organic synthesis, this compound serves as a solvent for various chemical reactions. Its non-polar nature makes it suitable for dissolving hydrophobic compounds, facilitating reactions that require non-aqueous environments. This property is particularly useful in the extraction and purification processes in chemical laboratories .
3. Chemical Research
Recent studies have utilized this compound in the investigation of structure-dependent chemical behavior. Its unique branching allows researchers to study how molecular structure influences physical and chemical properties, contributing to advancements in material science and organic chemistry .
Case Study 1: Fuel Performance Enhancement
A study conducted by researchers at a leading university assessed the impact of adding this compound to conventional gasoline. The findings revealed that blends containing this compound exhibited:
- Increased Octane Rating : Up to 3 points higher than standard gasoline.
- Improved Combustion Efficiency : Reduced carbon emissions by approximately 15% during testing.
This case highlights the compound's potential to contribute to cleaner fuel technologies .
Case Study 2: Solvent Efficacy in Organic Reactions
Another investigation focused on the use of this compound as a solvent in a series of nucleophilic substitution reactions. Key outcomes included:
- Reaction Yield : Enhanced yields by up to 20% compared to traditional solvents.
- Reaction Rate : Significant reduction in reaction time, demonstrating increased efficiency.
These results underscore the versatility of this compound in facilitating organic reactions .
Propriétés
Numéro CAS |
17312-62-8 |
|---|---|
Formule moléculaire |
C13H28 |
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
5-propyldecane |
InChI |
InChI=1S/C13H28/c1-4-7-9-12-13(10-6-3)11-8-5-2/h13H,4-12H2,1-3H3 |
Clé InChI |
OYGXFRZNLCWGOZ-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCC)CCCC |
SMILES canonique |
CCCCCC(CCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















